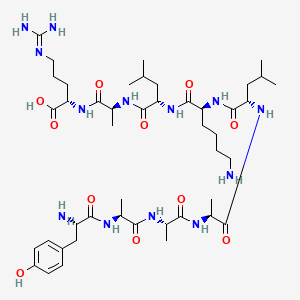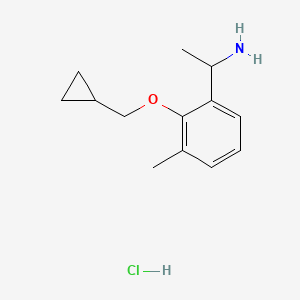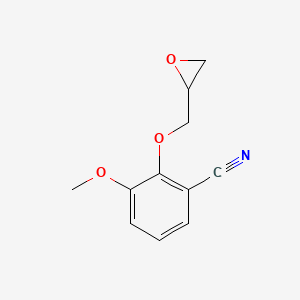![molecular formula C10H10N2O B1417427 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 70656-87-0](/img/structure/B1417427.png)
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Overview
Description
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as Ro-5-3663, is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
this compound interacts with the GABA A receptors by binding to a common modulatory site known as the benzodiazepine site . The binding of this compound to this site enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel .
Biochemical Pathways
The action of this compound on the GABA A receptors affects the GABAergic neurotransmission pathway . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased .
Pharmacokinetics
The pharmacokinetics of this compound involves the absorption, distribution, metabolism, and elimination of the drug . These processes determine the drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of this compound is the enhancement of GABAergic inhibition . This leads to hyperpolarization of the postsynaptic membrane and thus functional inhibition .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholecystokinin (CCK) receptors, specifically the CCK-A and CCK-B receptor subtypes . These interactions are crucial as they modulate physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility . The nature of these interactions involves binding to the receptor sites, thereby influencing the receptor’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCK receptors can affect dopaminergic transmission, satiety, and analgesia . These effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to CCK receptors, inhibiting their activity . This inhibition can lead to a decrease in receptor-mediated signaling pathways, ultimately affecting gene expression and cellular responses. Additionally, it may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to alterations in cellular responses, potentially due to the accumulation of degradation products or changes in receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of CCK receptor activity . At higher doses, it may cause toxic or adverse effects, including disruptions in normal physiological processes and potential toxicity to specific organs or tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPQMKDRMWTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990888 | |
| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70656-87-0 | |
| Record name | Ro 5-3663 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5-3663 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J9947924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (Ro 5-3663) interact with its target and what are the downstream effects?
A1: Ro 5-3663 acts as a convulsant benzodiazepine, primarily targeting the GABAA receptor complex. Unlike typical benzodiazepines that enhance GABAergic transmission, Ro 5-3663 reduces GABA-mediated transmission. [] This reduction in GABAergic inhibition leads to neuronal hyperexcitability, ultimately resulting in convulsive activity. [, ]
Q2: How does Ro 5-3663 differ from picrotoxin in its convulsant action, despite both targeting the GABAA receptor?
A2: While both Ro 5-3663 and picrotoxin induce convulsions, subtle differences exist in their mechanisms and interactions with other compounds. Certain quinolines, such as PK 8165 and PK 9084, effectively counteract Ro 5-3663-induced seizures but not those caused by picrotoxin. [] This suggests that the precise binding sites or modes of action within the GABAA receptor complex may differ between the two convulsants.
Q3: Does Ro 5-3663 interact with the benzodiazepine binding site of the GABAA receptor?
A3: Research suggests that Ro 5-3663's convulsant effects are independent of the benzodiazepine binding site. Studies have shown that the benzodiazepine receptor antagonist Ro 15-1788, while effective against typical benzodiazepines, does not consistently block Ro 5-3663-induced convulsions. [, ] This further supports the notion that Ro 5-3663 exerts its effects through an alternative binding site or mechanism within the GABAA receptor complex.
Q4: What is the role of GABA in mediating the effects of Ro 5-3663?
A4: Ro 5-3663 disrupts GABA-mediated transmission, specifically by reducing GABA-stimulated chloride influx into neurons. [] This disruption of chloride ion influx diminishes the inhibitory effect of GABA, leading to increased neuronal excitability and potentially contributing to the convulsant activity of Ro 5-3663.
Q5: What is the significance of the ontogenetic development of Ro 5-3663's convulsant action in rats?
A6: Studies investigating the ontogenetic development of Ro 5-3663's convulsant action in rats provide valuable insights into the maturation of the GABAergic system and its role in seizure susceptibility during development. [] These findings contribute to a deeper understanding of age-dependent differences in drug response and potential vulnerabilities to seizures at specific developmental stages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
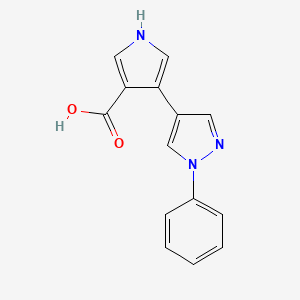


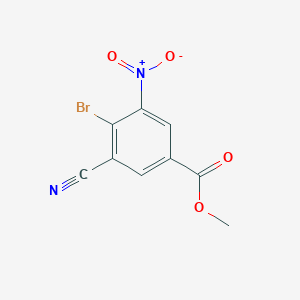
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
![4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
